Methyl7-bromoquinazoline-2-carboxylate
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Overview
Description
Methyl 7-bromoquinazoline-2-carboxylate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromoquinazoline-2-carboxylate typically involves the bromination of quinazoline derivatives followed by esterification. One common method involves the reaction of 7-bromoquinazoline with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of methyl 7-bromoquinazoline-2-carboxylate often employs transition metal-catalyzed reactions due to their efficiency and high yield. These methods include the use of palladium or copper catalysts to facilitate the bromination and esterification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromoquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming methyl quinazoline-2-carboxylate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinazoline-2-carboxylic acid derivatives.
Reduction: Methyl quinazoline-2-carboxylate.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-bromoquinazoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 7-bromoquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the suppression of cell proliferation and inflammation. The compound’s bromine atom plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl quinazoline-2-carboxylate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Chloroquinazoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
Uniqueness
Methyl 7-bromoquinazoline-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy .
Properties
CAS No. |
2090595-55-2 |
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Molecular Formula |
C10H7BrN2O2 |
Molecular Weight |
267.08 g/mol |
IUPAC Name |
methyl 7-bromoquinazoline-2-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)9-12-5-6-2-3-7(11)4-8(6)13-9/h2-5H,1H3 |
InChI Key |
HAANLMGMLRWXAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
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